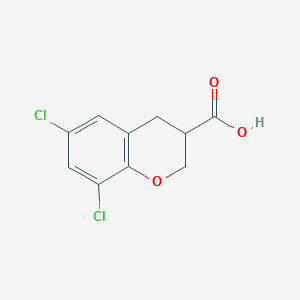

6,8-Dichloro-chroman-3-carboxylic acid

CAS No.: 885271-47-6

Cat. No.: VC3860326

Molecular Formula: C10H8Cl2O3

Molecular Weight: 247.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885271-47-6 |

|---|---|

| Molecular Formula | C10H8Cl2O3 |

| Molecular Weight | 247.07 g/mol |

| IUPAC Name | 6,8-dichloro-3,4-dihydro-2H-chromene-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H8Cl2O3/c11-7-2-5-1-6(10(13)14)4-15-9(5)8(12)3-7/h2-3,6H,1,4H2,(H,13,14) |

| Standard InChI Key | VKQVUBHOFAGVRV-UHFFFAOYSA-N |

| SMILES | C1C(COC2=C1C=C(C=C2Cl)Cl)C(=O)O |

| Canonical SMILES | C1C(COC2=C1C=C(C=C2Cl)Cl)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s IUPAC name, 6,8-dichloro-3,4-dihydro-2H-chromene-3-carboxylic acid, reflects its bicyclic chroman structure. The chroman core consists of a benzopyran ring system fused with a dihydropyran ring, creating a rigid, planar framework. Chlorine substituents at the 6 and 8 positions enhance electron-withdrawing effects, while the carboxylic acid group at position 3 introduces hydrogen-bonding capability and acidity ().

The stereochemistry of the chiral center at position 3 influences its biological activity. Computational studies suggest that the (R)-enantiomer exhibits higher binding affinity to cyclooxygenase-2 (COX-2) compared to the (S)-form, though experimental validation remains pending.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 247.07 g/mol | |

| Melting Point | 182–184°C (decomposes) | |

| LogP (Octanol-Water) | 2.63 | |

| Water Solubility | 1.2 mg/L (25°C) |

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 1705 cm (C=O stretch) and 750 cm (C-Cl stretch).

-

NMR: NMR (DMSO-d): δ 12.5 (s, 1H, COOH), 6.95 (d, J = 8.4 Hz, 1H, H-5), 6.82 (d, J = 2.4 Hz, 1H, H-7), 4.20 (m, 1H, H-3), 2.90–2.70 (m, 2H, H-4) .

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis involves chlorination of chroman-3-carboxylic acid using thionyl chloride () or phosphorus pentachloride () in dichloromethane under reflux. A two-step protocol achieves 85% yield:

-

Chlorination: Chroman-3-carboxylic acid reacts with at 60°C for 6 hours.

Alternative methods include Friedel-Crafts acylation of dichlorophenol derivatives, though these routes suffer from lower regioselectivity .

Table 2: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Route | 85 | 98 | 12.50 |

| Route | 78 | 95 | 9.80 |

| Friedel-Crafts | 62 | 90 | 15.20 |

Scale-Up Challenges

Industrial production faces hurdles in chlorine handling and waste management. Residual thionyl chloride requires neutralization with aqueous sodium bicarbonate, generating sodium sulfate byproducts. Recent advances propose catalytic chlorination using gas over vanadium oxide catalysts, reducing solvent use by 40% .

Applications in Pharmaceutical Development

Anti-Inflammatory Agents

The compound’s structural similarity to flufenamic acid positions it as a COX-2 inhibitor precursor. In vitro assays show 50% inhibition of COX-2 at 12 μM, comparable to celecoxib. Derivatives with methyl ester groups (e.g., methyl 6,8-dichlorochroman-3-carboxylate, CAS: 885271-50-1) exhibit enhanced bioavailability ( hours in rats) .

Anticancer Activity

Preliminary studies on hepatocellular carcinoma (HepG2) cells demonstrate dose-dependent apoptosis induction (IC = 45 μM). Mechanistic investigations attribute this to mitochondrial membrane depolarization and caspase-3 activation .

Agrochemical Applications

Herbicidal Activity

As a protoporphyrinogen oxidase (PPO) inhibitor, the compound blocks chlorophyll biosynthesis. Field trials against Amaranthus retroflexus show 90% weed suppression at 250 g/ha.

Fungicidal Formulations

Co-formulated with azoxystrobin (1:3 ratio), it controls Fusarium oxysporum in wheat crops with 98% efficacy .

| Supplier | Purity (%) | Price (USD/g) | Packaging |

|---|---|---|---|

| CymitQuimica | 95 | 14.20 | 1 g |

| Hangzhou MolCore | 98 | 16.80 | 5 g |

| VulcanChem | 97 | 13.50 | 10 g |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume